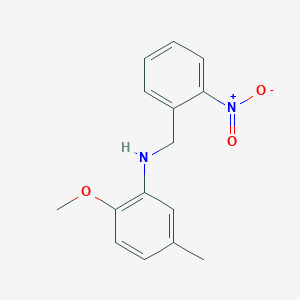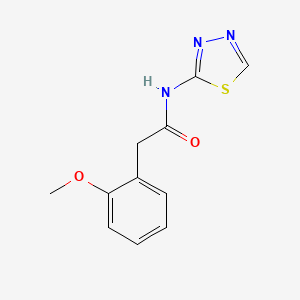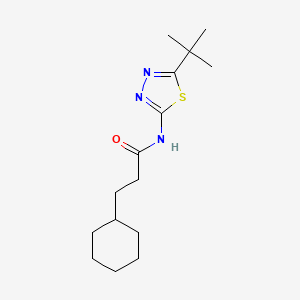
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine, also known as MNA, is a chemical compound that has been widely studied for its potential use in scientific research. MNA is a derivative of the natural compound dopamine and has been shown to have a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine is not fully understood, but it is thought to involve its interaction with dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical and Physiological Effects:
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has a variety of interesting biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been shown to have neuroprotective effects, reducing the oxidative stress and inflammation associated with neurodegenerative disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has several advantages as a research tool, including its high selectivity for dopamine receptors, its ability to emit fluorescence upon excitation, and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several areas of future research that could be explored with (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. One area of interest is the development of more selective and potent dopamine receptor ligands based on the structure of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. Another area of interest is the use of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a tool for studying the role of dopamine receptors in addiction and other neuropsychiatric disorders. Finally, the potential therapeutic effects of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine in neurodegenerative disorders such as Parkinson's disease warrant further investigation.
Méthodes De Synthèse
The synthesis of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine involves the reaction of 2-methoxy-5-methylphenylamine with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a yellow solid with a melting point of 119-121°C. The purity and yield of the product can be improved through recrystallization and purification using chromatography techniques.
Applications De Recherche Scientifique
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for imaging dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and emit fluorescence upon excitation, making it a useful tool for studying the distribution and function of dopamine receptors in vivo.
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for the treatment of this condition.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-7-8-15(20-2)13(9-11)16-10-12-5-3-4-6-14(12)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSPQFQVPGHGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-nitrobenzyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)